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molecular formula C9H20O2 B8362410 4-Isopentyloxy butanol

4-Isopentyloxy butanol

Cat. No. B8362410
M. Wt: 160.25 g/mol
InChI Key: JAUSEOYIDXDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978097

Procedure details

36.0 g (0.40 mol) of 1,4-butandiol are added over the course of 20 minutes of a suspension of 12.20 g (0.279 mol) of 55 % sodium hydride in 400 cc of absolute 1,2-dimethoxyethane. The mixture is stirred at 55° C for 2 hours. After this period, 40.2 g (0.266 mol) of isopentyl bromide are added dropwise at 55°, over the course of 20 minutes, and the mixture is then stirred at 60° for 48 hours. The reaction mixture is cooled, filtered and the filtrate is evaporated at 40° /12 mm Hg. The residue is distilled at 0.9 mm Hg and for further purification the fraction, having a B.P. of 75° - 88°/0.09 mm Hg, is taken up in ether and washed with water. 4-Isopentyloxy-1-butanol is obtained as a gas-chromatographically pure oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[H-].[Na+].[CH2:9](Br)[CH2:10][CH:11]([CH3:13])[CH3:12]>COCCOC>[CH2:9]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:10][CH:11]([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
12.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
40.2 g
Type
reactant
Smiles
C(CC(C)C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 55° C for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
STIRRING
Type
STIRRING
Details
the mixture is then stirred at 60° for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated at 40° /12 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 0.9 mm Hg and for further purification the fraction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC(C)C)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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